![molecular formula C14H12Cl2N4O B2736504 (2,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176069-89-7](/img/structure/B2736504.png)
(2,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, commonly known as DPA-713, is a small molecule that acts as a selective ligand for the translocator protein (TSPO) in the brain and peripheral tissues. The TSPO is a mitochondrial protein that has been implicated in a range of physiological and pathological processes, including inflammation, oxidative stress, and neurodegeneration. In recent years, DPA-713 has emerged as a valuable tool for studying the role of TSPO in these processes, and has shown promise as a potential diagnostic and therapeutic agent for various diseases.
Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of novel compounds, including those with pyrazole, pyrimidine, and azetidinone moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds, showing significant antimicrobial and higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the potential of these compounds in developing new therapeutic agents.
Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities. These compounds exhibited promising antibacterial and antituberculosis activity, suggesting their potential application in treating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Drug Formulation Development
In the realm of pharmaceutical formulation, Burton et al. (2012) investigated the development of a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound. Their work involved creating a solubilized, precipitation-resistant formulation, which could be particularly useful for enhancing the bioavailability of compounds with poor solubility (Burton et al., 2012).
Imaging Agents for Parkinson's Disease
Wang et al. (2017) focused on the synthesis of a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. Their research demonstrates the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-9-2-3-11(12(16)6-9)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQRCNPEBBUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.